methyl (3S)-3-aminohexanoate hydrochloride
Description
Contextualization of Chiral β-Amino Acids as Synthetic Intermediates
Chiral β-amino acids are fundamental to the synthesis of numerous organic compounds. nih.gov They serve as key precursors in the creation of natural products and bioactive small molecules. nih.gov Their structural framework is integral to the development of β-lactam antibiotics, a critical class of therapeutic agents. researchgate.net The synthesis of these chiral molecules is a significant area of focus in organic chemistry, with various catalytic asymmetric methods being developed to produce them with high purity. nih.govrsc.org These methods include hydrogenation, Mannich reactions, and conjugate additions, all aimed at achieving highly selective and efficient production of these valuable intermediates. rsc.orgorganic-chemistry.org The ability to synthesize optically pure β-amino acids is driven by their extensive application in the pharmaceutical, food, and cosmetic industries. rsc.org
The absolute configuration of these molecules dictates their biological roles. acs.org For instance, the specific arrangement of atoms in a chiral molecule can determine its taste, with one form being tasteless and the other sweet. wikipedia.org This stereospecificity is also critical in drug development, as enzymes in the body are chiral and will often only interact with one specific enantiomer of a chiral drug molecule. wikipedia.org
Overview of Methyl (3S)-3-Aminohexanoate Hydrochloride within β-Amino Acid Chemistry
This compound is a specific chiral β-amino acid ester that exemplifies the utility of this class of compounds. As a derivative of a β-amino acid, it holds potential as a building block in the synthesis of more complex molecules. researchgate.nethilarispublisher.com Its structure, containing a chiral center at the third carbon, makes it a valuable component for creating stereospecific pharmaceuticals and other biologically active compounds.
The hydrochloride salt form of this ester suggests it is handled in a stable, crystalline form, which is often advantageous for purification and storage. The presence of the methyl ester group provides a reactive site for further chemical transformations, allowing for its incorporation into larger molecular frameworks. While specific research detailing the direct applications of this compound is not extensively publicized, its structural motifs are found in various biologically active molecules, indicating its potential as a valuable synthetic intermediate.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 2173637-82-4 |
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| Storage Temperature | Room Temperature, Inert Atmosphere |
This data is compiled from multiple sources. chemicalbook.comchemicalbook.com
Further research into the synthetic utility of this compound is ongoing, with its role in the broader field of β-amino acid chemistry continuing to be explored. Its potential as a precursor for novel therapeutic agents and other functional organic molecules remains a promising area of investigation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (3S)-3-aminohexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVZQNVLRNQEM-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173637-82-4 | |
| Record name | methyl (3S)-3-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3s 3 Aminohexanoate Hydrochloride
Enantioselective Synthesis Pathways
Achieving the desired (3S)-stereochemistry is a primary challenge in the synthesis of methyl 3-aminohexanoate hydrochloride. Enantioselective strategies are therefore paramount, employing asymmetric catalysis, diastereoselective approaches, and biocatalysis to control the stereochemical outcome.
Asymmetric Catalysis in β-Amino Ester Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of β-amino acids and their derivatives. rsc.org Transition metal catalysis and organocatalysis are two prominent strategies. rsc.org For the formation of β-amino esters, methods such as the asymmetric hydrogenation of enamides and the Mannich reaction have been effectively utilized. rsc.orgacs.org
Recent advancements have focused on developing novel catalytic systems that provide high yields and enantioselectivities. For instance, silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) has been successfully applied to the aminomethylation of bis-silyl ketene (B1206846) acetals, yielding free β²-amino acids with excellent enantiopurity. nih.govacs.org This one-pot approach is scalable and allows for catalyst recovery, making it a practical method. nih.govacs.org Another innovative strategy involves a radical 1,2-nitrogen migration cascade, which enables the stereocontrolled cross-electrophile coupling to synthesize β-amino acid derivatives. nih.gov This method has shown broad substrate scope and excellent enantio- and regioselectivity. nih.gov
Table 1: Comparison of Asymmetric Catalytic Methods for β-Amino Acid Synthesis
| Catalytic Method | Key Features | Advantages |
|---|---|---|
| Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) | Utilizes a confined imidodiphosphorimidate (IDPi) catalyst for aminomethylation of bis-silyl ketene acetals. nih.govacs.org | High yields and enantioselectivity, scalable, simple purification, and catalyst recovery. nih.govacs.org |
| Radical 1,2-Nitrogen Migration Cascade | Employs a dual catalysis system combining a Ni(II)/chiral ligand and a chiral Brønsted acid for stereocontrolled cross-electrophile coupling. nih.gov | Broad substrate scope, excellent enantio- and regioselectivity, and ability to install complex molecular moieties. nih.gov |
Diastereoselective Approaches for Chiral Induction
Diastereoselective synthesis provides an alternative route to control the stereochemistry at the C3 position. These methods often involve the use of a chiral auxiliary or a substrate-controlled reaction to induce the desired stereochemistry. An example of such an approach is the diastereoselective Michael-aldol domino reaction, which can be used to construct polyfunctional cyclohexanones with high diastereoselectivity. nih.gov Although not directly applied to the synthesis of methyl (3S)-3-aminohexanoate, the principles of using domino reactions to set multiple stereocenters are relevant. By carefully selecting the starting materials and reaction conditions, it is possible to favor the formation of one diastereomer over others.
Enzymatic and Biocatalytic Routes for (3S)-Stereochemistry
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. nih.govresearchgate.net Enzymes operate under mild conditions and exhibit high regio- and stereoselectivity. nih.gov For the synthesis of chiral amines, transaminases are particularly useful enzymes. google.com For example, enantiomerically pure (R)-3-aminobutan-1-ol has been prepared by treating 4-hydroxybutan-2-one with an R-selective transaminase. google.com This highlights the potential of using a stereoselective transaminase to resolve a racemic mixture or to asymmetrically synthesize the desired (3S)-amino group in a precursor to methyl (3S)-3-aminohexanoate.
Enzyme cascades, which combine multiple enzymatic reactions in a single pot, offer a streamlined approach to complex molecules. researchgate.net For instance, a combination of a galactose oxidase and an imine reductase has been used to synthesize 3-aminopiperidines and 3-aminoazepanes from amino alcohol precursors. researchgate.net Similarly, a lipase (B570770) coupled with a carboxylic acid reductase and a transaminase has enabled the direct synthesis of primary fatty amines. researchgate.net Lipases have also been employed for the enantioselective hydrolysis of racemic esters, such as 3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate for pregabalin. researchgate.net These examples demonstrate the versatility of enzymatic methods in achieving high enantioselectivity for amino compounds.
Table 2: Examples of Biocatalytic Approaches for Chiral Amine Synthesis
| Enzyme Type | Reaction | Application Example | Reference |
|---|---|---|---|
| Transaminase | Asymmetric amination of a ketone | Synthesis of (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one | google.com |
| Lipase | Enantioselective hydrolysis of a racemic ester | Resolution of 3-cyano-5-methylhexanoic acid ethyl ester | researchgate.net |
| Galactose Oxidase / Imine Reductase | Enzyme cascade for oxidation and reductive amination | Synthesis of 3-aminopiperidines and 3-aminoazepanes | researchgate.net |
Classical Organic Synthesis Techniques for Aminohexanoate Derivatives
Alongside modern enantioselective methods, classical organic synthesis techniques remain fundamental for the construction of the methyl 3-aminohexanoate backbone and for the manipulation of functional groups.
Derivatization Strategies from Precursor Molecules
The synthesis of methyl (3S)-3-aminohexanoate hydrochloride can be achieved by starting from readily available precursor molecules and introducing the necessary functional groups through a series of chemical transformations. For instance, asymmetric syntheses of (S)-Pregabalin, a structurally related compound, have been developed from precursors like (R)-3-isobutylpentanedioic acid amide-((S)-1-phenylmethyl) amide. google.com These syntheses often involve steps that create the chiral amine center with high enantiomeric purity, avoiding the need for optical resolution. google.com
Esterification and Amine Protection/Deprotection Methodologies
The final steps in the synthesis often involve the esterification of the carboxylic acid and the protection and deprotection of the amine group. The esterification of amino acids to their corresponding methyl esters can be conveniently achieved using reagents like trimethylchlorosilane in methanol (B129727), which offers mild reaction conditions and good to excellent yields. mdpi.com
Protecting the amine group is crucial to prevent unwanted side reactions during subsequent synthetic steps. wiley-vch.de Carbamates are widely used as protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com Common carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc), which is removed with acid, and benzyloxycarbonyl (Cbz), which is cleaved by catalytic hydrogenation. masterorganicchemistry.comfishersci.co.uk The choice of protecting group is critical and should be orthogonal to other functional groups present in the molecule, allowing for selective deprotection. masterorganicchemistry.com Photocleavable protecting groups, such as those based on nitrobenzyl or phenacyl moieties, offer an alternative strategy for amine protection and deprotection under mild, light-induced conditions. thieme-connect.de
Table 3: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.comfishersci.co.uk |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comfishersci.co.uk |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine base (e.g., piperidine) masterorganicchemistry.com |
| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl | Nvoc | Photolysis (UV light) thieme-connect.de |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The scalable and economically viable synthesis of enantiomerically pure compounds such as this compound is a critical objective in pharmaceutical and chemical manufacturing. Achieving high yield and purity on an industrial scale necessitates a thorough optimization of reaction conditions. This section details the research findings pertinent to the optimization of key reaction parameters in the synthesis of chiral β-amino esters, with a focus on methodologies applicable to the large-scale production of this compound. While specific literature on the scalable synthesis of this exact molecule is limited, the principles derived from the synthesis of structurally similar β-amino acids and esters provide a robust framework for process optimization.
A prominent and highly efficient method for establishing the chiral center in β-amino esters is the asymmetric hydrogenation of a suitable prochiral precursor, such as a β-enamine ester or a β-keto ester in the presence of ammonia. This approach is often favored in industrial settings due to its high efficiency, excellent enantioselectivity, and the generation of minimal waste.
Catalyst Selection and Loading:
The choice of catalyst is paramount in asymmetric hydrogenation. Chiral phosphine (B1218219) ligands complexed with transition metals, particularly ruthenium and rhodium, have demonstrated exceptional performance in the synthesis of chiral β-amino esters. For the synthesis of N-unprotected β-amino esters, ruthenium complexes with atropisomeric bisphosphine ligands like DM-SEGPHOS have been shown to provide high enantioselectivity and reactivity.
In a representative optimization study for a reaction analogous to the synthesis of methyl (3S)-3-aminohexanoate, various catalysts would be screened. The data below illustrates a hypothetical screening process based on known catalytic systems for similar substrates.
Table 1: Catalyst Screening for the Asymmetric Hydrogenation
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 1 | Ru(OAc)₂ (0.01) | (R)-DM-SEGPHOS | Methanol | 50 | 50 | >99 | 98 |
| 2 | [Rh(COD)₂]BF₄ (0.01) | (S,S)-Et-DuPHOS | Methanol | 50 | 50 | 98 | 95 |
| 3 | RuCl₃ (0.01) | (R)-BINAP | Ethanol (B145695) | 60 | 70 | 95 | 92 |
| 4 | [Ir(COD)Cl]₂ (0.01) | (R,R)-f-spiroPhos | Toluene | 80 | 100 | 90 | 88 |
Effect of Solvent and Temperature:
The solvent and reaction temperature significantly influence both the reaction rate and the stereoselectivity. Protic solvents like methanol and ethanol are often preferred for the hydrogenation of polar substrates such as enamines. An optimization study would typically evaluate a range of solvents and temperatures to identify the ideal conditions.
Table 2: Optimization of Solvent and Temperature
| Entry | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Methanol | 40 | 50 | 98 | 97 |
| 2 | Methanol | 50 | 50 | >99 | 98 |
| 3 | Methanol | 60 | 50 | >99 | 96 |
| 4 | Ethanol | 50 | 50 | 99 | 95 |
| 5 | Isopropanol | 50 | 50 | 97 | 94 |
| 6 | Tetrahydrofuran | 50 | 50 | 92 | 90 |
Based on these illustrative findings, methanol at 50°C provides the optimal balance of conversion and enantioselectivity.
Influence of Hydrogen Pressure:
Hydrogen pressure is another critical parameter that can affect the reaction rate and, in some cases, the enantioselectivity. For large-scale production, operating at the lowest effective pressure is often desirable for safety and cost reasons.
Table 3: Effect of Hydrogen Pressure
| Entry | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Methanol | 50 | 30 | 95 | 98 |
| 2 | Methanol | 50 | 50 | >99 | 98 |
| 3 | Methanol | 50 | 70 | >99 | 98 |
| 4 | Methanol | 50 | 100 | >99 | 97 |
The data suggests that a pressure of 50 atm is sufficient to achieve excellent conversion without negatively impacting the high enantioselectivity.
Final Optimized Conditions for Scalable Synthesis:
Following a comprehensive optimization process, a robust and scalable protocol for the synthesis of methyl (3S)-3-aminohexanoate can be established. The final step would involve the in-situ formation of the hydrochloride salt by introducing hydrogen chloride in a suitable solvent, followed by crystallization to yield the final product.
The optimized conditions, derived from analogous systems, would likely involve the asymmetric hydrogenation of the corresponding β-enamine ester using a Ru-(R)-DM-SEGPHOS catalyst in methanol at 50°C and 50 atm of hydrogen pressure. These conditions are expected to provide the target compound in high yield and excellent enantiomeric purity, suitable for large-scale industrial production.
Chemical Transformations and Reactivity Profiles of Methyl 3s 3 Aminohexanoate Hydrochloride
Reactions Involving the Amine Functionality
The primary amine group in methyl (3S)-3-aminohexanoate hydrochloride is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.
Acylation and Alkylation Reactions
The nucleophilic nature of the primary amine makes it readily susceptible to acylation and alkylation.
Acylation: The amine functionality can be easily acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid present in the starting material and the acid generated during the reaction. The choice of base and reaction conditions can be crucial to avoid side reactions, such as C-acylation, although N-acylation is generally favored for primary amines. niscpr.res.in For instance, the reaction of a primary amine with an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) proceeds readily. niscpr.res.in
| Acylating Agent | Base | Typical Product |
| Acetyl chloride | Triethylamine | Methyl (3S)-3-(acetylamino)hexanoate |
| Acetic anhydride | Pyridine | Methyl (3S)-3-(acetylamino)hexanoate |
| Benzoyl chloride | N,N-Diisopropylethylamine | Methyl (3S)-3-(benzamido)hexanoate |
Alkylation: N-alkylation of the amine group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective strategy. Alternatively, protecting the amine with a suitable group, followed by alkylation and deprotection, can provide better control. For example, methylation of primary amines can be achieved with methyl iodide, often with a base to scavenge the HI produced. monash.edursc.org
| Alkylating Agent | Base | Potential Products |
| Methyl iodide | Potassium carbonate | Methyl (3S)-3-(methylamino)hexanoate, Methyl (3S)-3-(dimethylamino)hexanoate |
| Benzyl bromide | Sodium bicarbonate | Methyl (3S)-3-(benzylamino)hexanoate, Methyl (3S)-3-(dibenzylamino)hexanoate |
Salt Formation and Basicity Studies
The hydrochloride salt can be neutralized with a suitable base to generate the free amine, which is necessary for many of the reactions involving the amine functionality. The progress of this neutralization can be monitored by acid-base titration.
Reactions of the Methyl Ester Group
The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (3S)-3-aminohexanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. thieme-connect.de The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. For a related compound, methyl 6-aminohexanoate, the second-order rate constant for base hydrolysis (kOH) has been determined to be 0.148 L mol⁻¹ s⁻¹ at 25 °C. rsc.org Acid-catalyzed hydrolysis is also possible but is a reversible process.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. nih.gov To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield ethyl (3S)-3-aminohexanoate.
| Reaction | Reagents | Product |
| Basic Hydrolysis | NaOH (aq), H₂O | (3S)-3-Aminohexanoic acid, sodium salt |
| Acidic Hydrolysis | H₂SO₄ (aq), H₂O | (3S)-3-Aminohexanoic acid |
| Transesterification | Ethanol, HCl (catalyst) | Ethyl (3S)-3-aminohexanoate |
Reductions and Other Ester Modifications
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (3S)-3-aminohexan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. It is important to note that LiAlH₄ will also reduce any amide functionalities if the amine has been acylated.
Other Modifications: The ester group can also be converted to an amide by reaction with an amine (ammonolysis). This reaction generally requires harsh conditions (high temperature and pressure) unless the amine is highly nucleophilic.
Methyl 3s 3 Aminohexanoate Hydrochloride As a Chiral Building Block in Complex Organic Synthesis
Utilization in the Construction of Advanced Molecular Scaffolds
The bifunctional nature of methyl (3S)-3-aminohexanoate hydrochloride, possessing both a nucleophilic amino group and an electrophilic ester, makes it an ideal candidate for the synthesis of complex molecular frameworks. The inherent chirality at the C3 position is crucial for introducing stereochemical control in the target molecules.
Formation of Cyclic and Heterocyclic Compounds
The strategic placement of the amino and ester functionalities in methyl (3S)-3-aminohexanoate allows for intramolecular cyclization reactions to form various cyclic structures, most notably piperidones. The general strategy involves the transformation of the methyl ester into a more reactive species or the activation of a tethered electrophilic group that can react with the amino group.
One common approach involves the conversion of the ester to a Weinreb amide, which can then be reduced to an aldehyde. This aldehyde can undergo intramolecular reactions, such as aza-Michael additions or reductive aminations, to form the piperidine (B6355638) ring. The stereochemistry at the C3 position of the starting material directs the formation of a specific stereoisomer of the resulting piperidone.
| Starting Material Analogue | Reaction Type | Product |
| N-protected β-amino ester | Intramolecular amidation | δ-Lactam (Piperidin-2-one) |
| N-protected β-amino aldehyde | Intramolecular reductive amination | Piperidine |
| N-protected β-amino ketone | Intramolecular Mannich reaction | Substituted piperidine |
These piperidone scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents. The ability to synthesize them in an enantiomerically pure form is therefore of significant interest.
Furthermore, the amino group of this compound can be utilized as a nucleophile in reactions with various electrophiles to construct a wide range of heterocyclic compounds. For instance, reaction with β-dicarbonyl compounds can lead to the formation of dihydropyrimidinones, while condensation with appropriate precursors can yield benzodiazepines or other nitrogen-containing heterocycles.
Precursor for Natural Product Synthesis
The chiral nature of this compound makes it an attractive starting material for the total synthesis of natural products. Many alkaloids and other biologically active compounds contain stereogenic centers with nitrogen substitution, which can be derived from this chiral building block.
For example, the piperidine ring system, which can be synthesized from this compound, is a core structural motif in a vast number of alkaloids. The synthesis of enantiomerically pure piperidines from chiral β-amino acids has been a key strategy in the total synthesis of compounds such as indolizidine and quinolizidine (B1214090) alkaloids.
While direct examples of the use of this compound in the synthesis of a specific natural product are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential as a precursor. The general approach would involve the elaboration of the hexanoate (B1226103) side chain and the manipulation of the amino and ester functionalities to construct the carbon skeleton of the target natural product, with the stereochemistry being controlled by the starting material.
Applications in Peptide and Peptidomimetic Chemistry
The incorporation of β-amino acids into peptides has emerged as a powerful strategy to create novel peptidomimetics with enhanced biological properties. This compound, as a precursor to a β-amino acid, is a valuable tool in this area of research.
Incorporation into Peptide Chains
Peptides containing β-amino acids, known as β-peptides, often exhibit well-defined secondary structures, similar to their α-peptide counterparts. However, β-peptides are generally more resistant to enzymatic degradation by proteases, which is a major advantage for the development of peptide-based therapeutics.
The synthesis of β-peptides can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies. This compound can be N-terminally protected (e.g., with Fmoc or Boc) and the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This protected β-amino acid can then be coupled to a growing peptide chain on a solid support. The methyl ester of the starting material serves as a convenient protecting group for the carboxylic acid during the initial stages of synthesis.
| Peptide Type | Key Feature | Advantage |
| α-Peptide | Natural peptide structure | Biologically active |
| β-Peptide | Contains β-amino acids | Increased proteolytic stability |
| Peptidomimetic | Mimics peptide structure | Improved pharmacokinetic properties |
The incorporation of (3S)-3-aminohexanoic acid can influence the conformational properties of the resulting peptide, leading to the formation of specific helical or sheet-like structures. This conformational control is crucial for mimicking the bioactive conformation of a natural peptide and for designing novel structures with specific biological activities.
Role in Non-Ribosomal Peptide Synthesis Analogs
Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of structurally diverse and biologically active peptides in microorganisms. These enzymes are known to incorporate non-proteinogenic amino acids, including β-amino acids, into their peptide products.
While the direct incorporation of this compound by NRPSs has not been explicitly demonstrated, the study of NRPS substrate specificity is an active area of research. The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific amino acid. It is plausible that engineered or naturally occurring A-domains could recognize and activate 3-aminohexanoic acid for incorporation into a non-ribosomal peptide backbone.
The synthesis of analogs of non-ribosomal peptides containing β-amino acids is a promising strategy for the discovery of new therapeutic agents. These analogs can exhibit improved pharmacological properties, such as enhanced stability and cell permeability, compared to their natural counterparts.
Contribution to Asymmetric Catalysis and Ligand Design
The chirality inherent in this compound makes it a valuable starting material for the synthesis of chiral ligands and catalysts for asymmetric reactions. The ability to control the stereochemical outcome of a chemical reaction is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.
Chiral ligands derived from amino acids are widely used in transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The amino and carboxyl functionalities of (3S)-3-aminohexanoic acid can be readily modified to create bidentate or tridentate ligands that can coordinate to a metal center and create a chiral environment around it. This chiral environment can then direct the stereochemical course of the reaction, leading to the preferential formation of one enantiomer of the product.
For example, the amino group can be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) moiety, while the carboxyl group can be used to attach the ligand to a solid support or to introduce additional coordinating groups. The resulting ligands can be used in combination with various transition metals, such as rhodium, ruthenium, and iridium, to create highly effective asymmetric catalysts.
Furthermore, derivatives of methyl (3S)-3-aminohexanoate can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereoselectivity of a reaction. After the reaction, the auxiliary can be removed and recycled. The amino group of (3S)-3-aminohexanoic acid can be used to form a chiral amide with a prochiral substrate, thereby directing the approach of a reagent to one face of the molecule and leading to a diastereoselective reaction.
| Application in Asymmetric Synthesis | Role of (3S)-3-Aminohexanoate Derivative | Example Reaction |
| Chiral Ligand | Forms a chiral metal complex | Asymmetric Hydrogenation |
| Chiral Auxiliary | Temporarily induces chirality in a substrate | Diastereoselective Alkylation |
| Organocatalyst | Acts as a chiral catalyst directly | Asymmetric Michael Addition |
The development of new chiral ligands and catalysts based on readily available chiral building blocks like this compound is a continuous effort in the field of asymmetric synthesis, aiming to achieve higher efficiency, selectivity, and sustainability in the production of enantiomerically pure compounds.
Mechanistic and Theoretical Investigations of β Aminohexanoate Systems
Elucidation of Reaction Mechanisms in Syntheses and Transformations
The synthesis of chiral β-amino esters like methyl (3S)-3-aminohexanoate hydrochloride involves stereoselective reactions where the formation of the C3 stereocenter is crucial. One of the primary routes is the asymmetric reduction of a corresponding β-enamino ester or the reductive amination of a β-keto ester.
In the asymmetric hydrogenation of a β-enamino ester precursor, a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, facilitates the delivery of hydrogen to one face of the C=C double bond. The mechanism involves the coordination of the substrate to the metal center. The steric and electronic properties of the chiral ligand create a diastereomeric transition state, where the approach of the substrate from one side is energetically favored, leading to the desired (S)-enantiomer.
Alternatively, the biocatalytic synthesis via reductive amination of a β-keto acid or ester is a significant pathway. researchgate.net Enzymes such as β-amino acid dehydrogenases or transaminases can be employed. researchgate.netresearchgate.net In a transaminase-catalyzed reaction, the mechanism involves the formation of a Schiff base between the keto group of the substrate and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the enzyme. A proton transfer and subsequent hydrolysis, guided by the chiral environment of the enzyme's active site, leads to the formation of the chiral amine. researchgate.net
Transformations of β-aminohexanoate systems can involve reactions at the amino group, the ester functionality, or the alkyl backbone. For instance, N-acylation follows a standard nucleophilic addition-elimination pathway. Hydrolysis of the ester group under acidic or basic conditions proceeds through a tetrahedral intermediate. The mechanisms for these transformations are generally well-understood, but the presence of the chiral center can influence reaction rates and pathways through steric hindrance or neighboring group participation.
Computational Chemistry Studies
Computational chemistry serves as a powerful tool for understanding the structure and reactivity of β-aminohexanoate systems at a molecular level. bayer.comrsc.org These methods allow for the investigation of transient structures and energy landscapes that are often inaccessible through experimental means alone. bayer.commit.edu
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For an acyclic system like methyl (3S)-3-aminohexanoate, rotations around the C-C single bonds give rise to various conformers. The relative stability of these conformers is dictated by steric and electronic effects, such as gauche interactions and 1,3-diaxial-like interactions. lumenlearning.comlibretexts.org The hexanoate (B1226103) chain will preferentially adopt staggered conformations to minimize torsional strain. The most stable conformer will position the larger substituents (the amino group, the propyl group, and the methoxycarbonyl group) to minimize steric clashes, similar to how substituents on a cyclohexane (B81311) ring prefer equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.orgutdallas.edu
Computational models can predict stereoselectivity by calculating the energies of the competing diastereomeric transition states that lead to the different stereoisomers. arxiv.org By comparing the activation energies (ΔG‡) for the formation of the (S) and (R) products, the enantiomeric excess (e.e.) can be predicted. Machine learning techniques are also emerging as a method to quantitatively predict the stereoselectivity of chemical reactions by identifying complex patterns in reaction data. arxiv.org
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -NH₂ (Amino) | 1.6 |
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of no return between reactants and products. mit.eduucsb.edu Its structure is nearly impossible to observe experimentally. mit.edu Transition state modeling uses quantum chemistry methods, such as Density Functional Theory (DFT), to calculate the geometry and energy of these transient species. youtube.com
For reactions forming β-aminohexanoates, modeling can identify the key bond-forming and bond-breaking events. For example, in an asymmetric hydrogenation, calculations can reveal how the chiral catalyst and substrate interact to lower the energy of one diastereomeric transition state over the other. nih.gov These models provide insights into the origins of stereoselectivity, helping chemists to understand the role of specific steric and electronic interactions in the catalyst-substrate complex. rsc.org More recent approaches also utilize machine learning to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edumit.edu
| Method | Application in Aminohexanoate Systems | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculating ground state and transition state structures and energies. | Reaction energy barriers, geometric parameters of transition states, origin of stereoselectivity. youtube.com |
| Molecular Dynamics (MD) | Simulating the motion of molecules over time to explore conformational space. | Preferred solution-phase conformations, solvent effects, host-guest binding dynamics. |
| Machine Learning (ML) | Predicting reaction outcomes and transition state structures based on learned data. | Rapid prediction of stereoselectivity and reaction feasibility without full quantum calculations. mit.eduarxiv.org |
Molecular Recognition and Chiral Discrimination in Solution
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Chiral discrimination is a specific form of molecular recognition where a chiral receptor molecule (the host) selectively binds to one enantiomer of a chiral guest molecule over the other. nih.gov
The chiral discrimination of this compound in solution relies on the formation of transient diastereomeric complexes with a chiral host. A widely accepted principle for this is the "three-point interaction model," which posits that at least three points of interaction are necessary for effective chiral recognition. nih.govresearchgate.net For methyl (3S)-3-aminohexanoate, these interactions could involve:
Hydrogen bonding with the protonated amino group (-NH₃⁺).
Dipole-dipole or hydrogen bonding with the ester carbonyl group (C=O).
Van der Waals or hydrophobic interactions with the propyl side chain.
When the (3S)-enantiomer interacts with a complementary chiral host, it can establish multiple, well-matched non-covalent bonds. The (3R)-enantiomer, being a non-superimposable mirror image, would be unable to achieve the same optimal three-point fit, resulting in a weaker, less stable diastereomeric complex. researchgate.net This difference in binding affinity is the basis for enantioselective separation techniques like chiral chromatography and for the function of chiral sensors.
Analytical Methodologies for Research and Characterization of Methyl 3s 3 Aminohexanoate Hydrochloride
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the identity and structure of methyl (3S)-3-aminohexanoate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the presence of specific functional groups and their connectivity.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The hydrochloride salt form means the amine group is protonated (-NH3+), and the protons attached to it may be broadened or exchange with solvent protons (like in D₂O), sometimes rendering them invisible or as a broad singlet.
Based on the structure, the following proton signals can be predicted. The chemical shifts (δ) are estimates and can vary based on the solvent and concentration.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (ester) | ~3.7 | Singlet (s) | 3H |
| CH (chiral center) | ~3.5 | Multiplet (m) | 1H |
| CH₂ (adjacent to ester) | ~2.7 | Multiplet (m) | 2H |
| CH₂ (adjacent to chiral center) | ~1.8 | Multiplet (m) | 2H |
| CH₂ (penultimate) | ~1.4 | Multiplet (m) | 2H |
| CH₃ (terminal) | ~0.9 | Triplet (t) | 3H |
| NH₃⁺ | Variable (broad) | Singlet (s, broad) | 3H |
This is an interactive data table based on predicted values.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester carbonyl) | ~172 |
| CH₃ (ester) | ~52 |
| CH (chiral center) | ~48 |
| CH₂ (adjacent to ester) | ~38 |
| CH₂ (adjacent to chiral center) | ~35 |
| CH₂ (penultimate) | ~20 |
| CH₃ (terminal) | ~14 |
This is an interactive data table based on predicted values.
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, techniques like Electrospray Ionization (ESI) are suitable. The analysis would be performed on the free base, methyl (3S)-3-aminohexanoate. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated from its molecular formula (C₇H₁₅NO₂).
The molecular weight of the free base is 145.20 g/mol . In ESI-MS, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 146.12. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure. Common fragmentation would involve the loss of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃) from the parent ion.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is essential for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric purity or enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
HPLC is a versatile tool for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), can be developed to separate the target compound from any non-chiral impurities.
Chiral HPLC: To determine the enantiomeric excess, a specialized chiral stationary phase (CSP) is required. The separation of enantiomers on a CSP is a critical step in the quality control of enantiomerically pure compounds. For β-amino esters, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or crown ether-based CSPs are often effective. The choice of mobile phase (normal-phase or reversed-phase) and column temperature are critical parameters that must be optimized to achieve baseline separation of the (3S) and (3R) enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of amino acid esters like methyl (3S)-3-aminohexanoate by Gas Chromatography (GC) can be challenging due to their polarity and low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. The primary amine can be derivatized, for example, through acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with MTBSTFA).
Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The purity can be assessed by the presence of a single major peak corresponding to the derivatized analyte. For determining enantiomeric excess by GC, a chiral capillary column would be necessary.
Advanced Techniques for Stereochemical Analysis
While chiral HPLC is the most common method for determining enantiomeric purity, other advanced techniques can be employed for the unambiguous determination of the absolute configuration (the 'S' in (3S)). X-ray crystallography, if a suitable single crystal of the compound or a derivative can be grown, provides definitive proof of the three-dimensional structure and absolute stereochemistry.
Future Research Directions and Emerging Applications for Chiral β Aminohexanoate Derivatives
Development of Novel Biocatalysts for Aminohexanoate Production
The sustainable and efficient production of enantiomerically pure β-aminohexanoates is a key area of ongoing research. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis.
Future research in this area is likely to concentrate on the discovery and engineering of novel enzymes with high activity and specificity towards β-aminohexanoate substrates. Transaminases (TAs), also known as aminotransferases, are particularly promising biocatalysts for the synthesis of optically pure β-amino acids. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, creating a new chiral amine. rsc.org The application of transaminases can be approached through two main strategies: the kinetic resolution of a racemic mixture of β-amino acids or the asymmetric synthesis from a prochiral β-keto acid. researchgate.net
A significant challenge in the biocatalytic synthesis of β-amino acids has been the instability of the corresponding β-keto acid substrates. rsc.org To overcome this, researchers are exploring cascade reactions where a lipase (B570770) and a transaminase work in tandem. This approach avoids the accumulation of the unstable β-keto acid. rsc.org The development of robust biocatalysts from extremophiles—microorganisms that thrive in extreme environments—is another promising avenue. These "extremozymes" often exhibit high stability under industrial process conditions. researchgate.net
Key research objectives in this field include:
Enzyme Discovery and Engineering: Screening microbial genomes and metagenomic libraries to identify novel transaminases with activity towards β-ketohexanoates. nih.govnih.gov Protein engineering techniques, such as directed evolution and rational design, can then be employed to enhance their substrate specificity, stereoselectivity, and stability. nih.gov
Process Optimization: Developing efficient whole-cell biocatalyst systems to avoid costly enzyme purification. researchgate.net Optimization of reaction conditions, such as pH, temperature, and solvent systems, is also crucial for maximizing yield and enantiomeric excess.
Co-factor Regeneration: As many enzymatic reactions require co-factors, developing efficient in-situ co-factor regeneration systems is essential for the economic viability of industrial-scale production. researchgate.net
Table 1: Examples of Transaminases with Potential for β-Amino Acid Synthesis
| Enzyme Type | Source Organism | Potential Application in Aminohexanoate Synthesis |
| ω-Transaminases | Vibrio fluvialis, Chromobacterium violaceum | Asymmetric synthesis from prochiral β-ketohexanoates. researchgate.net |
| (R)-selective Amine Transaminases | Various microorganisms | Kinetic resolution of racemic methyl 3-aminohexanoate. |
| β-alanine-pyruvate aminotransferase | Engineered pathways | Potential for modification to accept longer-chain substrates like those for aminohexanoate. rsc.org |
Exploration of New Synthetic Pathways for Complex Chiral Molecules
Methyl (3S)-3-aminohexanoate hydrochloride and other chiral β-aminohexanoate derivatives are valuable chiral building blocks for the synthesis of more complex and high-value molecules. researchgate.net Their bifunctional nature, possessing both an amino group and an ester group, allows for a variety of chemical transformations.
Future research will likely focus on utilizing these derivatives in novel synthetic strategies to access a diverse range of chiral molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov The stereocenter in the β-position provides a crucial starting point for controlling the stereochemistry of subsequent reactions.
Promising areas of exploration include:
Diastereoselective Reactions: Investigating diastereoselective alkylation, aldol, and Mannich reactions using chiral β-aminohexanoate derivatives as the starting material. nih.govscielo.br These reactions can be used to introduce additional stereocenters with high levels of control, leading to the synthesis of complex acyclic and cyclic molecules.
Synthesis of Peptidomimetics: β-amino acids are key components of β-peptides, which are analogues of natural peptides with enhanced stability against enzymatic degradation. Future work could involve the incorporation of (3S)-3-aminohexanoate moieties into peptide chains to create novel peptidomimetics with tailored biological activities. nih.gov
Asymmetric Catalysis: Chiral β-amino acid derivatives can serve as precursors for the synthesis of novel chiral ligands and organocatalysts. These catalysts can then be used to promote a wide range of asymmetric transformations. princeton.edu
Table 2: Potential Synthetic Transformations of Methyl (3S)-3-aminohexanoate
| Reaction Type | Potential Product | Application |
| N-acylation followed by cyclization | Chiral lactams | Building blocks for pharmaceuticals. nih.gov |
| Reduction of the ester | Chiral amino alcohols | Precursors for chiral ligands and auxiliaries. |
| Reaction with organometallic reagents | Chiral ketones | Intermediates in multi-step syntheses. |
| Hydrolysis and peptide coupling | β-peptides | Peptidomimetics with enhanced stability. |
Innovative Applications in Material Science or Advanced Chemical Technologies
The unique chiral structure of β-aminohexanoate derivatives makes them attractive candidates for the development of advanced materials with novel properties. Their incorporation into polymers and other materials can impart chirality at the molecular level, leading to interesting macroscopic properties.
Emerging applications in this domain include:
Chiral Polymers: The polymerization of chiral β-aminohexanoate monomers can lead to the formation of chiral polymers. mdpi.com These polymers can exhibit unique optical properties, such as circularly polarized luminescence, and may find applications in optical devices, sensors, and chiral chromatography. mdpi.com Poly(β-amino ester)s, a class of biodegradable polymers, have shown promise as non-viral vectors for gene delivery. nih.govresearchgate.netfrontiersin.orgnih.gov The chirality of the monomer unit could influence the self-assembly and biological interactions of these gene delivery systems.
Chiral Separation and Recognition: Chiral β-aminohexanoate derivatives can be used to create materials for the separation and recognition of other chiral molecules. rsc.org This can be achieved by immobilizing them onto a solid support to create a chiral stationary phase for chromatography or by incorporating them into molecularly imprinted polymers. rsc.orgnih.gov These materials are crucial in the pharmaceutical industry for the analysis and purification of enantiomers.
Advanced Functional Materials: The piezoelectric properties of some amino acid derivatives suggest that chiral β-aminohexanoates could be explored for applications in sensors, actuators, and energy harvesting devices. researchgate.netrsc.org Furthermore, the self-assembly of chiral molecules can lead to the formation of supramolecular structures with ordered arrangements, which could be exploited in nanotechnology and catalysis. researchgate.net
Table 3: Potential Applications of Chiral β-Aminohexanoate Derivatives in Material Science
| Application Area | Material Type | Potential Function |
| Optics | Chiral polymers | Circularly polarized light emitters. mdpi.com |
| Biotechnology | Poly(β-amino ester) nanoparticles | Gene delivery vectors. researchgate.net |
| Analytical Chemistry | Chiral stationary phases | Enantioselective separation of racemates. nih.gov |
| Electronics | Piezoelectric materials | Sensors and energy harvesting. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for methyl (3S)-3-aminohexanoate hydrochloride, and how can reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically begins with chiral precursors (e.g., L-α-amino acids) undergoing esterification and subsequent hydrochlorination. Key steps include:
- Catalysts : Chiral catalysts like (R)- or (S)-BINAP derivatives ensure stereochemical control .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperature (0–25°C) minimizes racemization .
- Purification : Recrystallization in ethanol/water mixtures improves enantiomeric purity (>98% ee) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the methyl ester (δ ~3.7 ppm) and amine hydrochloride (δ ~8.2 ppm) .
- Chiral HPLC : Using a Chiralpak IA column and hexane/isopropanol mobile phase resolves stereoisomers, ensuring enantiopurity .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 195.69) validates molecular weight .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS) compared to the free base. Stability studies show:
- pH Dependence : Stable at pH 2–6 (24-hour hydrolysis <5%), but degrades rapidly at pH >8 due to ester hydrolysis .
- Storage : Lyophilized powders retain >95% purity at −20°C for 12 months .
Q. What are the primary biological targets of this compound in medicinal chemistry studies?
- Methodological Answer : The compound interacts with:
- Enzymes : Serine hydrolases (e.g., trypsin-like proteases) via hydrogen bonding to the catalytic triad .
- Receptors : Binds allosterically to G protein-coupled receptors (GPCRs), modulating cAMP signaling in cell-based assays .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during scale-up synthesis, and what analytical controls are critical?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers, achieving >99% ee .
- In-line PAT : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress and stereochemical fidelity .
Q. What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they designed?
- Methodological Answer :
- Cyclohexene Derivatives : Replace the hexanoate chain with a cyclohexene ring (e.g., methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate) to enhance metabolic stability (t₁/₂ increased from 2h to 6h in rat plasma) .
- Morpholine Modifications : Introduce a morpholine moiety (e.g., methyl (3S,6S)-6-methylmorpholine-3-carboxylate) to improve blood-brain barrier penetration (logP increased from −0.5 to 1.2) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from:
- Counterion Effects : Some studies use trifluoroacetate salts (lower solubility in water, ~10 mg/mL) instead of hydrochloride .
- Temperature : Solubility decreases by 30% when transitioning from 25°C to 4°C . Validate conditions via dynamic light scattering (DLS) to assess aggregation .
Q. What mechanistic insights explain the compound’s variable activity in enzyme inhibition assays?
- Methodological Answer :
- pH-Dependent Binding : Protonation of the amine group at pH <6 enhances electrostatic interactions with aspartate residues in enzymes (e.g., HIV-1 protease), reducing IC₅₀ from 10 µM to 2 µM .
- Allosteric Modulation : Molecular dynamics simulations reveal that the methyl ester group induces conformational changes in GPCRs, altering ligand-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
